molecular formula C10H14N2O2 B3114478 2-(4-Amino-3-methylphenoxy)-N-methylacetamide CAS No. 201853-11-4

2-(4-Amino-3-methylphenoxy)-N-methylacetamide

Cat. No.: B3114478
CAS No.: 201853-11-4
M. Wt: 194.23 g/mol
InChI Key: ZCOAJBWIPWRTST-UHFFFAOYSA-N
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Description

2-(4-Amino-3-methylphenoxy)-N-methylacetamide is an organic compound featuring a phenoxy-acetamide scaffold substituted with an amino group at the para position and a methyl group at the meta position of the aromatic ring. Its molecular formula is C₁₁H₁₅N₂O₂ (molecular weight: 207.25 g/mol).

Properties

IUPAC Name

2-(4-amino-3-methylphenoxy)-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-7-5-8(3-4-9(7)11)14-6-10(13)12-2/h3-5H,6,11H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCOAJBWIPWRTST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)NC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201853-11-4
Record name 2-(4-amino-3-methylphenoxy)-N-methylacetamide
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Amino-3-methylphenoxy)-N-methylacetamide typically involves multiple steps. One common method starts with the nitration of 3-methylphenol to produce 4-nitro-3-methylphenol. This intermediate is then reduced to 4-amino-3-methylphenol. The next step involves the reaction of 4-amino-3-methylphenol with chloroacetic acid to form 2-(4-amino-3-methylphenoxy)acetic acid. Finally, the acetic acid derivative is reacted with methylamine to yield this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and pH are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(4-Amino-3-methylphenoxy)-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The phenoxy ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted phenoxy derivatives depending on the electrophile used.

Scientific Research Applications

2-(4-Amino-3-methylphenoxy)-N-methylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Amino-3-methylphenoxy)-N-methylacetamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The phenoxy ring can interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The biological and physicochemical properties of phenoxy-acetamide derivatives are highly dependent on substituents. Below is a comparative analysis of key analogs:

Compound Name Substituents/R-Groups Key Features References
2-(4-Amino-3-methylphenoxy)-N-methylacetamide - 4-Amino, 3-methylphenoxy; N-methyl Balanced hydrophilicity/hydrophobicity; potential H-bonding via amino group
2-(4-Aminophenyl)-N-methylacetamide - 4-Aminophenyl; N-methyl Simpler structure; lacks phenoxy group; used as drug intermediate
N-(4-Amino-2-methylphenyl)-2-(4-methoxyphenyl)-acetamide - 4-Methoxyphenyl; 2-methylamino Methoxy enhances lipophilicity; may affect metabolic stability
N-{3-[4-Amino-2-(trifluoromethyl)phenoxy]phenyl}acetamide - Trifluoromethyl; 4-amino Electron-withdrawing CF₃ group increases stability and alters electronics
2-Phenoxy-N-phenylacetamide (scaffold II) - Unsubstituted phenoxy; N-phenyl Anti-tuberculosis activity; baseline for SAR studies

Key Observations :

  • Electron-Donating vs. Withdrawing Groups: The amino group in the target compound enhances hydrogen-bonding capacity compared to methoxy (electron-donating) or trifluoromethyl (electron-withdrawing) groups in analogs .
  • Planar Aromatic Systems: The phenoxy group in the target compound provides a planar structure, critical for interactions with hydrophobic pockets in enzymes or receptors, as seen in hexamethylenebisacetamide derivatives .
  • Synthetic Accessibility : The target compound’s synthesis likely parallels methods for related acetamides, such as reductive amination or alkylation (e.g., NaBH₃CN-mediated reactions) .

Pharmacological Activity

  • Anti-Inflammatory Potential: The 2-phenoxy-N-phenylacetamide scaffold () demonstrates anti-inflammatory activity. The 4-amino-3-methylphenoxy substitution in the target compound may improve target affinity via additional H-bonding interactions .
  • Antimicrobial Applications: Analogous compounds like 2-[(2-aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide () show antimicrobial activity, suggesting the amino and phenoxy groups are critical for bioactivity.
  • CNS Drug Development : Complex analogs with hydroxypropoxy chains () highlight the importance of substituent flexibility in blood-brain barrier penetration, though the target compound’s simpler structure may limit this .

Computational and Structural Insights

  • Molecular Dynamics : The OPLS force field () predicts that substituents like methyl or trifluoromethyl alter conformational energetics, impacting binding modes.
  • Electronic Effects: The amino group’s electron-donating nature may enhance resonance stabilization in the acetamide moiety, a feature absent in methoxy or CF₃-substituted analogs .

Biological Activity

2-(4-Amino-3-methylphenoxy)-N-methylacetamide, with the CAS number 201853-11-4, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a phenoxy group substituted with an amino group and a methylacetamide moiety. This structure is significant as it influences the compound's interactions with biological targets.

1. Enzyme Inhibition

Research indicates that this compound exhibits notable enzyme inhibition properties. It has been studied for its ability to inhibit various enzymes, potentially leading to therapeutic applications in conditions where enzyme modulation is beneficial.

  • Mechanism of Action : The compound likely interacts with enzyme active sites through hydrogen bonding and hydrophobic interactions due to its functional groups. This interaction can alter enzyme kinetics and biological pathways.

2. Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. In vitro tests have shown cytotoxic effects on several cancer cell lines, indicating its potential as a chemotherapeutic agent.

  • Case Study : A study involving the evaluation of various derivatives of similar compounds revealed that certain analogs of this compound displayed IC50 values in the nanomolar range against specific cancer cell lines, highlighting their potency in inhibiting tumor growth .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
Enzyme InhibitionSignificant inhibition of target enzymes
Anticancer ActivityCytotoxic effects on cancer cell lines
AntimicrobialPotential activity against bacterial strains

The biological activity of this compound can be attributed to several mechanisms:

  • Binding Affinity : The compound's structure allows it to bind effectively to target proteins, altering their function.
  • Signal Transduction Modulation : By affecting key signaling pathways, this compound may influence cellular responses related to growth and apoptosis.

Case Studies

  • Study on Cancer Cell Lines : A detailed examination of the cytotoxic effects on various human tumor cell lines demonstrated that this compound had selective toxicity, sparing normal cells while effectively inducing apoptosis in malignant cells .
  • Enzyme Interaction Studies : Research focused on the interaction between this compound and specific enzymes involved in metabolic pathways showed promising results, suggesting that it could be developed as a lead compound for drug development aimed at metabolic disorders.

Q & A

Q. What are the standard synthetic routes for 2-(4-Amino-3-methylphenoxy)-N-methylacetamide, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves multi-step reactions, starting with substitution and reduction steps. For example:

Substitution reaction : Reacting 4-amino-3-methylphenol with chloroacetyl chloride under alkaline conditions to form the phenoxyacetamide intermediate.

Methylation : Introducing the N-methyl group via reductive alkylation or using methylating agents like methyl iodide in the presence of a base.

Purification : Crystallization or column chromatography to isolate the final product.

Key optimization parameters include:

  • Temperature : Lower temperatures (0–5°C) during substitution to minimize side reactions .
  • Solvent : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .
  • Catalysts : Use of triethylamine or pyridine to neutralize HCl byproducts .

Q. What analytical techniques are recommended for characterizing this compound?

A combination of spectroscopic and chromatographic methods ensures structural confirmation and purity assessment:

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify the acetamide backbone and substituent positions .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to quantify purity (>98%) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (C10_{10}H14_{14}N2_{2}O2_{2}, MW = 194.23 g/mol) .

Q. What biological assays are suitable for preliminary evaluation of this compound’s therapeutic potential?

  • In vitro enzyme inhibition assays : Test interactions with kinases or proteases using fluorogenic substrates .
  • Anticancer activity : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to determine IC50_{50} values .
  • Anti-inflammatory potential : Measure COX-2 inhibition via ELISA .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Contradictions often arise from variations in assay conditions or impurity profiles. Strategies include:

  • Reproducibility checks : Validate protocols using standardized cell lines (e.g., ATCC-certified) and controls .
  • Metabolite profiling : Use LC-MS to identify degradation products that may interfere with activity .
  • Dose-response curves : Establish full dose-response relationships to confirm potency thresholds .

Q. What structural modifications could enhance the compound’s selectivity for specific biological targets?

Modification Rationale Expected Impact
Halogenation (e.g., Cl at 3-methyl position)Increases lipophilicity and target bindingEnhanced kinase inhibition
Methoxy substitution (phenoxy group)Alters electron density for better receptor interactionImproved anti-inflammatory activity
Acetylation of amine Reduces metabolic degradationExtended half-life in vivo

Q. How can degradation pathways of this compound be studied under physiological conditions?

  • Oxidative stability : Expose to H2_2O2_2 or cytochrome P450 enzymes to identify oxidation products (e.g., quinone derivatives) .
  • Hydrolytic degradation : Incubate in buffers (pH 1–10) and analyze via LC-MS for hydrolyzed fragments .
  • Photostability : UV irradiation (λ = 365 nm) to assess light-induced decomposition .

Q. What computational tools are effective for predicting binding modes of this compound with biological targets?

  • Molecular docking : Use AutoDock Vina to model interactions with COX-2 or EGFR kinases .
  • MD simulations : GROMACS for assessing stability of ligand-receptor complexes over 100 ns trajectories .
  • QSAR models : Train models using datasets of related acetamides to predict ADMET properties .

Q. What strategies mitigate challenges in scaling up the synthesis of this compound for preclinical studies?

  • Flow chemistry : Continuous flow reactors improve heat/mass transfer and reduce batch variability .
  • Green solvents : Replace DMF with cyclopentyl methyl ether (CPME) to enhance sustainability .
  • Process analytical technology (PAT) : In-line FTIR monitors reaction progress in real time .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-Amino-3-methylphenoxy)-N-methylacetamide
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2-(4-Amino-3-methylphenoxy)-N-methylacetamide

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